molecular formula C11H7BrN4O2 B2992869 3-(4-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole CAS No. 1775323-62-0

3-(4-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole

Cat. No.: B2992869
CAS No.: 1775323-62-0
M. Wt: 307.107
InChI Key: PWDAETJGVMDJDA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromophenyl and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the bromophenyl and oxadiazole moieties using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while substitution of the bromine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.

Industry

In the industry, this compound may find applications in the development of new materials such as polymers, dyes, and electronic materials. Its unique electronic properties can be harnessed for various technological applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-2-4-8(12)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDAETJGVMDJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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